3-Chlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTGQALMWUUPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210799 | |

| Record name | Benzamide, m-chloro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-48-4 | |

| Record name | 3-Chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, m-chloro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-chlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Chlorobenzamide: Chemical Properties and Structure

This document provides a comprehensive overview of the core chemical properties and structural information for this compound (CAS RN: 618-48-4). The information is compiled to serve as a technical resource, presenting data in an accessible format for easy reference and application in research and development.

Chemical Identity and Structure

This compound, also known as m-Chlorobenzamide, is an organic compound classified as a derivative of benzamide.[1] The structure consists of a benzene ring substituted with a chlorine atom at the meta (3-) position and an amide group.[1]

Structural Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 618-48-4 | [1][2][4][5] |

| Molecular Formula | C₇H₆ClNO | [1][2][4][5] |

| Molecular Weight | 155.58 g/mol | [4][5] |

| Canonical SMILES | C1=CC(=C(C=C1)Cl)C(=O)N | [4] |

| InChI | InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | [2] |

| InChIKey | MJTGQALMWUUPQM-UHFFFAOYSA-N | [2] |

| PubChem CID | 69254 | [3][6] |

| MDL Number | MFCD00014799 | [1][4] |

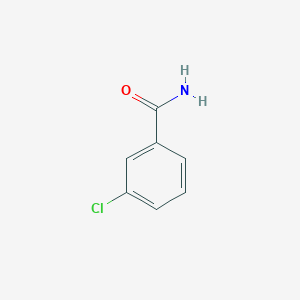

Chemical Structure Diagram

The 2D chemical structure of this compound illustrates the arrangement of atoms and bonds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Appearance | White to almost white powder/crystal | [1][7] |

| Melting Point | 133-137 °C | [1][8][9] |

| Boiling Point | 99-100 °C at 15 Torr; 273.7 °C at 760 mmHg | [1][8] |

| Density | ~1.22 - 1.30 g/cm³ (estimate) | [1][8] |

| Solubility | Soluble in Methanol; Hardly soluble in water; Soluble in ethanol and chloroform. | [1][10] |

| Vapor Pressure | 0.00563 mmHg at 25 °C | [1] |

| Flash Point | 119.4 °C | [1][8] |

| pKa (Predicted) | 15.41 ± 0.50 | [1][9] |

| LogP | 1.44 - 2.14 | [4][8][11] |

| Storage | Sealed in a dry place at room temperature. | [1][9] |

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to individual research labs and manufacturers, this section outlines the general methodologies for its synthesis and characterization based on established chemical principles and available data.

General Synthesis Protocol

The synthesis of this compound is commonly achieved through the amidation of an activated carboxylic acid derivative, such as an acyl chloride, with ammonia.[1]

Reaction: 3-Chlorobenzoyl chloride reacts with ammonia to yield this compound and ammonium chloride.

Materials and Reagents:

-

3-Chlorobenzoyl chloride

-

Ammonium hydroxide (aqueous solution) or ammonia gas

-

An appropriate organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Deionized water

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: Dissolve 3-Chlorobenzoyl chloride in a suitable anhydrous organic solvent in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.

-

Ammonia Addition: Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution. Alternatively, bubble ammonia gas through the solution. The reaction is exothermic and should be maintained at a low temperature (0-5 °C).

-

Reaction Monitoring: Stir the mixture for several hours at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, add water to the mixture to dissolve the ammonium chloride byproduct.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure, crystalline this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H6ClNO | CID 69254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 618-48-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound | CAS#:618-48-4 | Chemsrc [chemsrc.com]

- 9. This compound | 618-48-4 [chemicalbook.com]

- 10. This compound | 618-48-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. This compound [stenutz.eu]

An In-depth Technical Guide to the Synthesis of 3-Chlorobenzamide from 3-Chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 3-chlorobenzamide, a valuable intermediate in pharmaceutical and materials science, from 3-chlorobenzoyl chloride. This guide details the underlying chemical principles, a step-by-step experimental protocol, and expected quantitative outcomes.

Introduction

The conversion of acyl chlorides to primary amides is a fundamental and widely utilized transformation in organic synthesis. The reaction between 3-chlorobenzoyl chloride and ammonia to yield this compound is a classic example of nucleophilic acyl substitution. This process is highly efficient and proceeds readily under standard laboratory conditions. This compound serves as a crucial building block for the synthesis of a variety of more complex molecules with potential applications in drug discovery and development.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This initial addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of a chloride ion. A proton transfer step then yields the final this compound product and ammonium chloride as a byproduct. The overall reaction is illustrated below:

Reaction: 3-Chlorobenzoyl Chloride + 2 NH₃ → this compound + NH₄Cl

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from 3-chlorobenzoyl chloride.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Chlorobenzoyl Chloride | 1.0 equivalent | General Protocol |

| Concentrated Aqueous Ammonia | Excess | General Protocol |

| Product | ||

| This compound Molecular Formula | C₇H₆ClNO | [1] |

| This compound Molecular Weight | 155.58 g/mol | [1] |

| This compound Melting Point | 133-137 °C | |

| Reaction Conditions | ||

| Solvent | Water (from aqueous ammonia) | General Protocol |

| Temperature | Cooled (ice bath), then room temperature | General Protocol |

| Reaction Time | ~30 minutes | General Protocol |

| Yield | ||

| Theoretical Yield | Dependent on starting material quantity | |

| Expected Yield | High (typically >90% for analogous reactions) |

Experimental Protocol

This protocol is adapted from general procedures for the amidation of benzoyl chlorides with ammonia.

Materials and Equipment

-

3-Chlorobenzoyl Chloride

-

Concentrated Aqueous Ammonia (e.g., 28-30%)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel (optional, for controlled addition)

-

Büchner funnel and filter paper

-

Vacuum flask

-

Beaker

-

Rotary evaporator (optional)

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Procedure

-

Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a round-bottom or Erlenmeyer flask. Add an excess of cold, concentrated aqueous ammonia to the flask and cool it in an ice bath with stirring.

-

Addition of 3-Chlorobenzoyl Chloride: Slowly and carefully add 3-chlorobenzoyl chloride dropwise to the cold, stirred ammonia solution. The reaction is exothermic and will produce a white precipitate of this compound and ammonium chloride.

-

Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-20 minutes, then allow it to warm to room temperature and stir for another 10-15 minutes to ensure the reaction goes to completion.

-

Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove most of the ammonium chloride.

-

Purification by Recrystallization: Transfer the crude this compound to a beaker and add a minimal amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Final Product Collection: Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

-

Characterization: Determine the melting point of the dried product and characterize it using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Characterization of this compound

Physical Properties

-

Appearance: White to almost white crystalline powder.

-

Melting Point: 133-137 °C.

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 8.16 (br s, 1H, NH), 7.96 (t, J=1.8 Hz, 1H, Ar-H), 7.88 (dt, J=7.7, 1.3 Hz, 1H, Ar-H), 7.61 (ddd, J=8.0, 2.1, 1.0 Hz, 1H, Ar-H), 7.52 (t, J=7.9 Hz, 1H, Ar-H).[2]

-

¹³C NMR (DMSO-d₆): Chemical shifts for the aromatic carbons and the carbonyl carbon are expected in the regions of δ 125-138 ppm and ~167 ppm, respectively. Specific shifts would be: C=O, Ar-C(Cl), Ar-CH, Ar-C(C=O).[2]

-

IR Spectroscopy: Characteristic peaks are expected for the N-H stretching of the primary amide (around 3350 and 3170 cm⁻¹), the C=O stretching of the amide (around 1660 cm⁻¹), and C-Cl stretching in the aromatic region.

Mandatory Visualizations

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of this compound formation.

References

An In-depth Technical Guide to 3-Chlorobenzamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorobenzamide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides established synthesis protocols, and explores its applications, particularly as a scaffold for enzyme inhibitors.

Core Properties of this compound

This compound is a white crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 618-48-4 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClNO | [1][2][3] |

| Molecular Weight | 155.58 g/mol | [1][2] |

| Melting Point | 133-136 °C | |

| Appearance | White to almost white crystalline powder | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and chloroform. |

Synthesis of this compound: Experimental Protocols

There are two primary and reliable methods for the synthesis of this compound: the amidation of 3-chlorobenzoyl chloride and the hydrolysis of 3-chlorobenzonitrile. Both methods are detailed below.

Protocol 1: Synthesis from 3-Chlorobenzoyl Chloride

This is a widely used method involving the reaction of 3-chlorobenzoyl chloride with ammonia. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol:

-

Preparation of 3-Chlorobenzoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 3-chlorobenzoic acid (1 equivalent) with an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.

-

Gently reflux the mixture for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-chlorobenzoyl chloride.

-

-

Amidation of 3-Chlorobenzoyl Chloride:

-

Dissolve the crude 3-chlorobenzoyl chloride in an inert anhydrous solvent such as diethyl ether or dichloromethane in a flask cooled in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonia (a slight excess) to the stirred solution.

-

Continue stirring for 1-2 hours at room temperature.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid with cold water to remove any ammonium chloride byproduct and then with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield pure this compound.

-

Protocol 2: Hydrolysis of 3-Chlorobenzonitrile

This method involves the conversion of the nitrile group of 3-chlorobenzonitrile to a primary amide. This can be achieved through either acid- or base-catalyzed hydrolysis. Some ruthenium catalysts have also been shown to effectively catalyze this hydrolysis.[3]

Experimental Protocol (Base-Catalyzed Hydrolysis):

-

In a round-bottom flask, dissolve 3-chlorobenzonitrile in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 1.5-2 equivalents), to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl) until the pH is neutral.

-

The this compound will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Applications in Drug Development: A Scaffold for Enzyme Inhibitors

The benzamide functional group is a key structural motif in a variety of pharmacologically active compounds. Notably, derivatives of benzamide have been extensively investigated as inhibitors of two crucial enzyme families in cancer therapy: Poly(ADP-ribose) polymerase (PARP) and Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).

Benzamides as PARP Inhibitors

PARP enzymes, particularly PARP1, play a critical role in DNA repair. In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA mutations), inhibiting PARP1 can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death. 3-Aminobenzamide, a close structural analog of this compound, is a well-known PARP inhibitor. This suggests that the this compound scaffold could be a valuable starting point for the design of novel and potent PARP inhibitors.

Benzamides as ROR1 Inhibitors

ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers and is involved in promoting cell proliferation, survival, and migration. Recent studies have identified benzamide derivatives as potent inhibitors of ROR1. For instance, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have demonstrated significant anti-cancer properties with IC50 values in the low micromolar range against several non-small cell lung cancer cell lines.[5] One promising compound from this series, 7h, exhibited an IC50 of 3.5 µM against H1975 cells.[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which this compound derivatives may act, the following diagrams illustrate a key signaling pathway and a general experimental workflow for the synthesis and evaluation of such compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chlorobenzamide. The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental methodologies, and logical workflow visualization.

Core Physical and Chemical Properties

This compound is a halogenated aromatic amide with the chemical formula C₇H₆ClNO. It presents as a white crystalline solid and is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₇H₆ClNO | - | [1][2][3][4][5][6] |

| Molecular Weight | 155.58 | g/mol | [1][2][3][4][5][6] |

| Melting Point | 133 - 137 | °C | [1][4][7] |

| Boiling Point | 99 - 100 (at 15 Torr) | °C | [1][7] |

| Density | ~1.219 - 1.295 | g/cm³ | [1][4] |

| Solubility | Soluble in Methanol, Ethanol, Chloroform. Sparingly soluble in water. | - | [1][7] |

| pKa | 15.41 ± 0.50 (Predicted) | - | [1][7] |

| LogP (Octanol/Water Partition Coefficient) | 1.439 - 2.139 | - | [3][4] |

| Vapor Pressure | 0.00563 | mmHg at 25°C | [1] |

| Flash Point | 119.4 | °C | [1][4] |

| Refractive Index | ~1.562 - 1.582 (Estimate) | - | [1][4][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically run in DMSO-d₆, shows characteristic signals for the aromatic protons and the amide protons. The aromatic protons appear as a complex multiplet in the range of 7.5-8.2 ppm, while the amide protons (NH₂) typically appear as two broad singlets.[8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the carbonyl carbon and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include those for the N-H stretching of the amide group (around 3100-3500 cm⁻¹), the C=O stretching of the amide carbonyl (around 1650 cm⁻¹), and C-Cl stretching in the aromatic ring (typically in the fingerprint region).[6][9][10][11]

-

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.[6][12]

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the amidation of 3-chlorobenzoyl chloride with ammonia.

Materials:

-

3-Chlorobenzoyl chloride

-

Concentrated aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzoyl chloride in dichloromethane. Cool the solution in an ice bath to 0-5 °C.

-

Amidation: While stirring vigorously, slowly add an excess of cold concentrated aqueous ammonia to the flask. A white precipitate of this compound will form. Maintain the temperature below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction is complete.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution to remove any unreacted starting material and byproducts.

-

Isolation of Crude Product: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the solution and remove the dichloromethane using a rotary evaporator to yield the crude this compound.

-

Purification: Recrystallize the crude product from a hot ethanol/water mixture to obtain pure, crystalline this compound.

-

Drying: Dry the purified crystals under vacuum.

Characterization Protocol

To confirm the identity and purity of the synthesized this compound, the following characterization techniques should be employed:

-

Melting Point Determination: Measure the melting point of the purified product and compare it to the literature value. A sharp melting point close to the reported value is indicative of high purity.

-

NMR Spectroscopy (¹H and ¹³C): Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound.

-

IR Spectroscopy: Obtain an IR spectrum of the product (e.g., as a KBr pellet or using an ATR accessory). The presence of characteristic functional group frequencies will confirm the structure.

-

Mass Spectrometry: Analyze the product by mass spectrometry to determine its molecular weight and fragmentation pattern, which should be consistent with this compound.

Mandatory Visualization

Due to the limited availability of specific signaling pathway data for this compound in the public domain, a logical workflow diagram for its synthesis is provided below. This diagram illustrates the key steps from starting materials to the purified final product, as detailed in the experimental protocol.

Caption: Synthesis Workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H6ClNO | CID 69254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3-CHLORO-THIOBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. chemeo.com [chemeo.com]

- 6. scbt.com [scbt.com]

- 7. This compound [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. This compound | 618-48-4 [chemicalbook.com]

A Technical Guide to the Solubility of 3-Chlorobenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-Chlorobenzamide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on providing a thorough understanding of its qualitative solubility, detailed experimental protocols for accurate solubility determination, and a logical framework for solvent selection.

Introduction to this compound and its Solubility

This compound (C₇H₆ClNO) is a substituted aromatic amide with applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification processes such as crystallization, and the formulation of commercial products. The molecule's structure, featuring a polar amide group and a moderately nonpolar chlorophenyl ring, suggests a nuanced solubility profile across solvents of varying polarities.

Quantitative Solubility Data

Precise, temperature-dependent solubility data for this compound is not extensively reported in scientific literature. However, based on qualitative statements and data for structurally related compounds, an estimated solubility profile can be presented. It is crucial for researchers to experimentally determine the solubility for their specific applications.

Table 1: Estimated and Reported Solubility of this compound and Related Compounds in Select Organic Solvents

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Estimated/Reported Solubility of this compound | Notes |

| Methanol | CH₃OH | 32.7 | Soluble | [2] |

| Ethanol | C₂H₅OH | 24.5 | Soluble | [1] |

| Acetone | C₃H₆O | 20.7 | Sparingly soluble to soluble | A related compound, N-chloro-chlorobenzamide, has a reported solubility of 0.3% in boiling acetone. |

| Chloroform | CHCl₃ | 4.8 | Soluble | [1] |

| Water | H₂O | 80.1 | Very slightly soluble (log10WS = -2.33 mol/L) | [3] |

Note: The qualitative descriptions "Soluble" and "Sparingly soluble" are based on general chemical literature. For precise applications, experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, standardized experimental methods are essential. The following protocols describe common and well-validated techniques for determining the solubility of a solid organic compound in a liquid solvent.

Gravimetric Method (Shake-Flask Method)

The gravimetric or shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask within a shaker bath).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). The presence of undissolved solid is essential to confirm saturation.

-

Phase Separation: After equilibration, the suspension is allowed to settle. A clear aliquot of the saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

-

Solvent Evaporation: The accurately weighed aliquot of the saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Quantification: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is then expressed in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or mole fraction).

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method.

Methodology:

-

Preparation of a Saturated Solution and Phase Separation: Follow steps 1-3 of the Gravimetric Method.

-

Preparation of a Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The filtered saturated solution is diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. The absorbance of the diluted solution is measured at λmax.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. The original concentration of the saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for solubility determination and solvent selection.

Caption: Experimental Workflow for Solubility Determination.

Caption: Logical Flow for Solvent Selection.

Conclusion

While a comprehensive public database of quantitative solubility data for this compound in a wide range of organic solvents is currently lacking, this guide provides the necessary theoretical background and practical methodologies for researchers to determine this crucial parameter. By employing standardized experimental protocols such as the gravimetric method or UV-Vis spectrophotometry, scientists and drug development professionals can generate the accurate data required for process optimization, formulation development, and fundamental research. The provided workflows offer a systematic approach to both the experimental determination of solubility and the logical selection of appropriate solvent systems.

References

The Core Mechanism of Action of 3-Chlorobenzamide in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties. The strategic placement of substituents on the benzamide scaffold can profoundly influence the molecule's electronic properties, lipophilicity, and ultimately, its interaction with biological targets. This technical guide focuses on the mechanism of action of 3-Chlorobenzamide, a halogenated benzamide, in cancer cells. While direct experimental evidence for this compound is still emerging, computational studies and extensive research on closely related benzamide derivatives provide a strong foundation for understanding its potential as an anticancer agent. This document summarizes the current knowledge, presents quantitative data from related compounds, details relevant experimental protocols, and visualizes the hypothesized signaling pathways.

Computational Insights into this compound's Anticancer Potential

Recent in silico studies have explored the therapeutic promise of this compound against specific cancer types. A 2024 study utilized density functional theory (DFT) and molecular docking to analyze the vibrational spectral characteristics and binding affinities of this compound against key protein targets in ovarian and breast cancer.[1][2] The computational docking analysis revealed that this compound exhibits strong binding affinities with human matrix metalloproteinase-2 (an ovarian cancer inhibitor target) and human progesterone and allosteric inhibitors (breast cancer inhibitor targets).[1][2] These findings, comparable to the binding affinities of standard drugs, suggest that this compound is a promising therapeutic candidate for these malignancies.[1][2] However, it is crucial to note that these computational predictions require experimental validation to confirm the biological activity.

Hypothesized Mechanism of Action: Insights from Benzamide Derivatives

Extensive research on N-substituted and other benzamide derivatives has elucidated a common mechanism of action in cancer cells, which is highly likely to be shared by this compound. This mechanism primarily involves the induction of apoptosis through the intrinsic pathway and cell cycle arrest at the G2/M phase.

Induction of Apoptosis

The prevailing evidence suggests that benzamide derivatives trigger programmed cell death in cancer cells via the mitochondrial-mediated intrinsic apoptotic pathway.[3] This cascade of events is initiated by intracellular stress, leading to a series of well-orchestrated molecular events:

-

Cytochrome c Release: The compound induces mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytosol.[3]

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9, forming a complex known as the apoptosome. This proximity facilitates the auto-activation of caspase-9, an initiator caspase.[3]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.

-

PARP Cleavage and Cell Death: Activated caspase-3 cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. Cleavage of PARP renders it inactive, preventing DNA repair and pushing the cell towards apoptosis. This ultimately leads to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

The following diagram illustrates the proposed intrinsic apoptotic pathway induced by benzamide derivatives.

References

- 1. or.niscpr.res.in [or.niscpr.res.in]

- 2. Docking studies, molecular structure, and spectroscopic analysis of this compound as an anti-cancer agent | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]

- 3. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration - PMC [pmc.ncbi.nlm.nih.gov]

3-Chlorobenzamide: A Linchpin in the Synthesis of Targeted Cancer Therapeutics

For Immediate Release

[City, State] – December 13, 2025 – In the intricate world of pharmaceutical synthesis, the strategic selection of precursor molecules is paramount to the efficient and successful development of novel drug candidates. 3-Chlorobenzamide, a readily available aromatic amide, has emerged as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of targeted cancer therapies. This technical guide provides an in-depth analysis of the role of this compound as a precursor, with a specific focus on its application in the synthesis of the BRAF inhibitor, Vemurafenib.

Introduction to this compound

This compound is a white crystalline solid with the chemical formula C₇H₆ClNO.[1] It serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of its aromatic ring and the amide functional group. Its chlorine substituent at the meta-position offers a site for various chemical modifications, making it an attractive starting material for the construction of more complex molecular architectures.

Vemurafenib: A Case Study in Targeted Therapy

Vemurafenib is a potent inhibitor of the B-Raf enzyme, specifically targeting the V600E mutation, which is prevalent in a significant percentage of melanomas and other cancers.[2][3][4] This mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, driving uncontrolled cell proliferation.[2][5][6] Vemurafenib's mechanism of action involves the direct inhibition of this mutated kinase, thereby halting the downstream signaling cascade and inducing cancer cell apoptosis.

The synthesis of Vemurafenib is a multi-step process that involves the coupling of two key intermediates: a pyrrolopyridine core and a functionalized aniline derivative. While various synthetic routes have been reported, a plausible pathway can be envisioned that utilizes this compound as a precursor for the crucial aniline intermediate.

Proposed Synthetic Pathway from this compound to Vemurafenib Intermediate

While a direct, one-pot synthesis from this compound to the final Vemurafenib aniline intermediate is not prominently documented, a logical multi-step synthetic route can be proposed based on established organic chemistry principles. This pathway highlights the versatility of this compound as a starting material.

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols

The following sections outline the detailed experimental methodologies for the key transformations in the proposed synthesis of the Vemurafenib aniline intermediate, starting from a closely related precursor, 3-chlorobenzoic acid.

Step 1: Synthesis of 3-Chlorobenzoyl chloride from 3-Chlorobenzoic acid

-

Reaction: A solution of 3-chlorobenzoic acid (30 g, 191.61 mmol) in thionyl chloride (200 ml) is stirred overnight at 90°C.[7]

-

Work-up: The resulting mixture is concentrated under vacuum.[7]

-

Product: 3-Chlorobenzoyl chloride is obtained as a light yellow oil.[7]

-

Yield: 90%[7]

Step 2: Synthesis of N-(3-Acetylphenyl)-3-chlorobenzamide

-

This step demonstrates a typical amidation reaction using the synthesized 3-chlorobenzoyl chloride.

-

Reactants: 3-Aminoacetophenone and 3-Chlorobenzoyl chloride are reacted to form N-(3-Acetylphenyl)-3-chlorobenzamide.

Step 3: Synthesis of the Pyrrolopyridine Core (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine)

-

Reaction: 5-Bromo-1H-pyrrolo[2,3-b]pyridine is reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst (such as Pd(dppf)Cl₂) and a base (like K₂CO₃).[8]

-

Solvent: A mixture of dioxane and water is typically used.[8]

-

Temperature: The reaction is heated to 80°C.[8]

-

Reaction Time: 16 hours.[8]

Step 4: Synthesis of the Aniline Intermediate (N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide)

-

Reaction: 3-bromo-2,4-difluoroaniline is reacted with propane-1-sulfonyl chloride in the presence of triethylamine.[8]

-

Solvent: Dichloromethane (CH₂Cl₂).[8]

-

Reaction Time: 16 hours at 20°C.[8]

-

Yield: This reaction proceeds in two steps, with an initial double alkylation product forming in 79% yield, followed by a selective deprotection to give the desired mono-substituted aniline in 99% yield.[8]

Step 5: Final Assembly of Vemurafenib

-

Reaction: The pyrrolopyridine core is coupled with the functionalized aniline intermediate. The specific reaction is a carbonylative Stille coupling using [¹¹C]CO, an aryliodide, and a stannane precursor.[8]

-

Catalyst: Pd₂(dba)₃ and triphenylarsine.[8]

-

Solvent: Tetrahydrofuran (THF).[8]

-

Temperature: 100°C for 5 minutes.[8]

-

Purification: The final product is purified by HPLC.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps leading to Vemurafenib and its intermediates.

Table 1: Synthesis of Vemurafenib Precursors

| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 3-Chlorobenzoic acid | 3-Chlorobenzoyl chloride | Thionyl chloride | - | 90 | Overnight | 90 | - |

| 3 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine | 4-chlorophenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 80 | 16 | - | - |

| 4 | 3-bromo-2,4-difluoroaniline | N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide | propane-1-sulfonyl chloride, Et₃N | CH₂Cl₂ | 20 | 16 | 78 (overall) | - |

Table 2: Final Synthesis and Characterization of [¹¹C]Vemurafenib

| Property | Value |

| Radiochemical Yield | 21 ± 4% (decay corrected)[8] |

| Radiochemical Purity | > 99%[8] |

| Specific Activity | 55 ± 18 GBq/μmol[8] |

| Synthesis Time | 35 ± 2 minutes[8] |

The MAPK Signaling Pathway and Vemurafenib's Mechanism of Action

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival.[9] In many cancers, mutations in components of this pathway, such as the BRAF gene, lead to its constitutive activation and uncontrolled cell division.[3][6]

Caption: Vemurafenib inhibits the mutated BRAF V600E, blocking the MAPK pathway.

The BRAF V600E mutation results in a constitutively active BRAF protein, which continuously signals downstream to MEK and ERK, leading to persistent pro-proliferative gene expression.[2][4] Vemurafenib acts as a potent and selective inhibitor of this mutated BRAF kinase, preventing the phosphorylation of MEK and effectively shutting down the aberrant signaling cascade.[3][5] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600E mutation.

Conclusion

This compound serves as a valuable and versatile precursor in the synthesis of complex pharmaceutical agents. Its utility is exemplified in the potential synthetic pathways leading to crucial intermediates for the targeted cancer therapy drug, Vemurafenib. The ability to leverage such readily available starting materials is a cornerstone of efficient drug development. A thorough understanding of the synthetic transformations and the biological pathways targeted by the final drug product is essential for researchers and scientists in the field of drug discovery and development. Further research into optimizing synthetic routes from this compound and similar precursors will continue to be a significant area of focus in medicinal chemistry.

References

- 1. This compound | C7H6ClNO | CID 69254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]

- 3. pharmacylibrary.com [pharmacylibrary.com]

- 4. How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names [rxlist.com]

- 5. braftovi.pfizerpro.com [braftovi.pfizerpro.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Synthesis routes of 3-Chlorobenzoyl chloride [benchchem.com]

- 8. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Unveiling the Therapeutic Potential: A Technical Guide to 3-Chlorobenzamide Derivatives and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-chlorobenzamide have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Their potential as therapeutic agents stems from their ability to interact with a variety of biological targets, modulating key cellular processes implicated in cancer, inflammation, and infectious diseases. This technical guide provides an in-depth analysis of the primary therapeutic targets of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development in this promising area.

Key Therapeutic Targets and Mechanisms of Action

Research has identified several key molecular targets for this compound derivatives, highlighting their potential in various therapeutic areas:

-

Anticancer Activity: A significant focus of research has been on the anticancer properties of these derivatives. They have been shown to target several key proteins and pathways involved in cancer cell proliferation, survival, and metastasis.

-

Anti-inflammatory Effects: Certain this compound derivatives exhibit potent anti-inflammatory properties by modulating critical inflammatory signaling pathways.

-

Antimicrobial Potential: The this compound scaffold has also been explored for its antimicrobial activity, with derivatives showing efficacy against bacterial pathogens.

This guide will delve into the specifics of these interactions, focusing on the following validated targets:

-

Poly (ADP-ribose) Polymerase (PARP)

-

Nuclear Factor-kappa B (NF-κB)

-

Smoothened (SMO) Receptor in the Hedgehog Signaling Pathway

-

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1)

-

Filamenting Temperature-Sensitive Mutant Z (FtsZ)

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Therapeutic Relevance: PARP inhibitors are a class of anticancer agents that exploit deficiencies in DNA repair mechanisms in cancer cells, a concept known as synthetic lethality. 3-Aminobenzamide, a related benzamide derivative, is a well-established PARP inhibitor.[1][2]

Mechanism of Action: 3-Aminobenzamide and its derivatives act as competitive inhibitors of PARP, binding to the enzyme's active site and preventing the synthesis of poly (ADP-ribose) chains. This disruption of DNA repair processes can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with pre-existing DNA repair defects.

Quantitative Data: PARP Inhibition

| Derivative | Target | Assay System | IC50 / Ki | Reference |

| 3-Aminobenzamide | PARP | CHO Cells | IC50: ~50 nM | [3][4] |

| 3-Aminobenzamide | PARP | Enzyme Assay | Ki: 1.8 µM | [2] |

Experimental Protocol: PARP Inhibition Assay (Colorimetric)

This protocol outlines a general method for assessing PARP inhibition using a colorimetric assay.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Workflow:

Detailed Steps:

-

Plate Preparation: Coat the wells of a 96-well plate with histone proteins.

-

Reagent Preparation: Prepare solutions of PARP enzyme, activated DNA (to stimulate PARP activity), biotinylated NAD+, and the this compound derivatives at various concentrations.

-

Reaction: To the histone-coated wells, add the PARP enzyme, activated DNA, biotinylated NAD+, and the test inhibitors. Incubate the plate to allow the PARP-mediated biotinylation of histones to occur.

-

Washing: Wash the wells to remove unbound reagents.

-

Detection:

-

Add a Streptavidin-HRP conjugate to the wells and incubate. The streptavidin will bind to the biotinylated ADP-ribose.

-

Wash the wells again to remove unbound conjugate.

-

Add a colorimetric HRP substrate (e.g., TMB).

-

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound.

Nuclear Factor-kappa B (NF-κB) Inhibition

Therapeutic Relevance: The NF-κB signaling pathway is a central regulator of inflammation and is also implicated in the survival and proliferation of cancer cells. Inhibition of this pathway is a key strategy for the development of anti-inflammatory and anticancer drugs.[5]

Mechanism of Action: Certain N-substituted benzamides, including derivatives of 3-chloroprocainamide, have been shown to inhibit the activation of NF-κB. This inhibition can prevent the transcription of pro-inflammatory cytokines like TNF-α and induce apoptosis in cancer cells.[5][6]

Quantitative Data: NF-κB Inhibition

| Derivative | Cell Line | Assay | Concentration for Inhibition | Reference |

| Metoclopramide (MCA) | HeLa | NF-κB Activation | 100-200 µM | [5] |

| 3-Chloroprocainamide (3-CPA) | Mouse | TNF-α Production | 10-500 mg/kg (in vivo) | [5] |

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes a common method for quantifying NF-κB activation and its inhibition.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin.

Workflow:

Detailed Steps:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or HeLa) with a plasmid containing the luciferase gene driven by an NF-κB-responsive promoter. A co-transfection with a control reporter plasmid (e.g., Renilla luciferase) is recommended for normalization.[7]

-

Cell Plating: Plate the transfected cells into a 96-well plate and allow them to adhere.

-

Treatment:

-

Pre-treat the cells with various concentrations of the this compound derivatives.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to induce pathway activation.[7]

-

Incubate for a sufficient period to allow for luciferase expression.

-

-

Cell Lysis: Wash the cells and add a lysis buffer to release the cellular contents, including the expressed luciferase.

-

Luminescence Measurement:

-

Add the luciferase assay reagent containing luciferin to the cell lysate.

-

Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase and, therefore, to the level of NF-κB activation.[8]

-

Smoothened (SMO) Receptor in the Hedgehog Signaling Pathway

Therapeutic Relevance: The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is aberrantly activated in several types of cancer, including basal cell carcinoma and medulloblastoma. The Smoothened (SMO) receptor is a key component of this pathway and a major target for anticancer drug development.[9][10]

Mechanism of Action: In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of Gli transcription factors and target gene expression. Benzamide derivatives have been identified as potent antagonists of SMO, blocking the Hh pathway.[11][12][13]

Signaling Pathway: Hedgehog Signaling

Quantitative Data: Smoothened Antagonism

Experimental Protocol: Gli-Luciferase Reporter Assay for Hh Pathway Activity

Principle: This assay is similar to the NF-κB reporter assay but uses a luciferase gene under the control of a Gli-responsive promoter to measure the activity of the Hedgehog signaling pathway.

Detailed Steps:

-

Cell Line: Use a cell line that is responsive to Hh signaling, such as Shh-LIGHT2 cells, which stably express a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

-

Treatment:

-

Plate the cells in a 96-well plate.

-

Treat the cells with a Hh pathway agonist (e.g., SAG or a conditioned medium containing the Shh ligand) in the presence or absence of varying concentrations of the this compound derivatives.

-

-

Incubation: Incubate the cells for a period sufficient to induce luciferase expression (e.g., 24-48 hours).

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system. The ratio of firefly to Renilla luminescence indicates the level of Hh pathway activation.

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1)

Therapeutic Relevance: ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and is associated with cancer cell proliferation, migration, and invasion. This makes it an attractive therapeutic target.[3]

Mechanism of Action: ROR1 signaling is involved in pathways such as the Src survival pathway and the p38 apoptotic pathway. A series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have been developed as ROR1 inhibitors. These compounds can block the Src pathway, reactivate the p38 apoptotic pathway, and induce cell cycle arrest.[3]

Signaling Pathway: ROR1 Signaling

References

- 1. The WNT/ROR Pathway in Cancer: From Signaling to Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FtsZ polymerization assays: simple protocols and considerations. | Sigma-Aldrich [sigmaaldrich.com]

- 3. chempaign.net [chempaign.net]

- 4. precisionfda.org [precisionfda.org]

- 5. researchgate.net [researchgate.net]

- 6. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 8. med.emory.edu [med.emory.edu]

- 9. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 10. Hedgehog Signaling Pathway | Embryo Project Encyclopedia [embryo.asu.edu]

- 11. Frontiers | The Ror-Family Receptors in Development, Tissue Regeneration and Age-Related Disease [frontiersin.org]

- 12. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Amide Moiety of 3-Chlorobenzamide: A Hub of Chemical Reactivity for Drug Discovery and Synthesis

An In-depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of functional groups within a molecule is paramount for designing novel synthetic pathways and creating new chemical entities. 3-Chlorobenzamide, a readily available substituted aromatic amide, possesses a versatile amide group that can be chemically manipulated to yield a variety of important synthons. The electron-withdrawing nature of the chlorine atom at the meta position subtly influences the reactivity of both the aromatic ring and the amide functionality, making its study a compelling subject. This technical guide provides a comprehensive exploration of the key reactions involving the amide group of this compound: hydrolysis, reduction, dehydration, and the Hofmann rearrangement.

Hydrolysis: Conversion to 3-Chlorobenzoic Acid

The hydrolysis of the amide group in this compound to its corresponding carboxylic acid, 3-chlorobenzoic acid, is a fundamental transformation. This reaction can be effectively carried out under both acidic and basic conditions, typically requiring elevated temperatures to proceed at a reasonable rate. The stability of the amide bond necessitates forceful conditions for its cleavage.[1]

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release ammonia and the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the amide. The resulting tetrahedral intermediate expels an amide anion, which is a poor leaving group. However, the subsequent deprotonation of the carboxylic acid by the strongly basic amide anion drives the reaction to completion, forming a carboxylate salt. Acidic workup is then required to obtain the neutral carboxylic acid.

Table 1: Hydrolysis of this compound

| Reaction Condition | Product | Reagents | Typical Conditions | Notes |

| Acidic Hydrolysis | 3-Chlorobenzoic Acid | HCl or H₂SO₄ | Reflux | The reaction is driven to completion by the protonation of the liberated ammonia. |

| Basic Hydrolysis | 3-Chlorobenzoic Acid | NaOH or KOH | Reflux, followed by acidic workup | The reaction initially forms the sodium or potassium salt of the carboxylic acid. |

Experimental Protocol: Basic Hydrolysis of this compound (Adapted from Benzamide Hydrolysis)[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide (excess).

-

Heating: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of ammonia gas, which can be detected by its characteristic odor and its ability to turn moist red litmus paper blue.

-

Reaction Time: Continue refluxing for several hours until the evolution of ammonia ceases.

-

Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.

-

Isolation: The 3-chlorobenzoic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Caption: Workflow for the basic hydrolysis of this compound.

Reduction: Synthesis of 3-Chlorobenzylamine

The reduction of the amide functionality in this compound provides a direct route to 3-chlorobenzylamine, a valuable building block in medicinal chemistry. This transformation is typically achieved using powerful reducing agents, as the amide carbonyl is less reactive than that of ketones or aldehydes.

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for the reduction of amides.[2][3] The reaction proceeds via a complex mechanism involving the coordination of the aluminum to the carbonyl oxygen, followed by the delivery of hydride ions. The overall result is the conversion of the carbonyl group (C=O) into a methylene group (CH₂). The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Sodium Borohydride (NaBH₄): In contrast to LiAlH₄, sodium borohydride is generally not a strong enough reducing agent to reduce amides under standard conditions.[4][5]

Table 2: Reduction of this compound

| Reagent | Product | Solvent | Workup | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Chlorobenzylamine | Anhydrous THF or Et₂O | Careful addition of water, followed by aqueous base | Highly reactive and pyrophoric reagent; requires anhydrous conditions.[6] |

Experimental Protocol: Reduction of this compound with LiAlH₄ (General Procedure)[3][8]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (excess) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Amide: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Heating: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion.

-

Workup (Caution: Exothermic): Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is followed by the sequential addition of a 15% aqueous sodium hydroxide solution and then more water.

-

Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-chlorobenzylamine. The product can be further purified by distillation.

Caption: General pathway for the reduction of this compound.

Dehydration: Formation of 3-Chlorobenzonitrile

The dehydration of this compound offers a direct route to 3-chlorobenzonitrile, a versatile intermediate in organic synthesis.[7] This transformation involves the elimination of a molecule of water from the primary amide group and can be accomplished using a variety of dehydrating agents.

Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), and cyanuric chloride. The choice of reagent can depend on the scale of the reaction and the presence of other functional groups in the molecule.

Table 3: Dehydration of this compound

| Dehydrating Agent | Product | Typical Conditions | Notes |

| Thionyl Chloride (SOCl₂) | 3-Chlorobenzonitrile | Reflux | A common and effective reagent. |

| Phosphorus Pentoxide (P₂O₅) | 3-Chlorobenzonitrile | Heating | A powerful but sometimes harsh dehydrating agent. |

| Cyanuric Chloride | 3-Chlorobenzonitrile | Room temperature in DMF | A mild and efficient method.[8] |

Experimental Protocol: Dehydration of this compound using Cyanuric Chloride (Adapted from 4-Bromobenzamide Dehydration)[10]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.5 equivalents) in N,N-dimethylformamide (DMF) and cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: To the cooled solution, add cyanuric chloride (1 equivalent).

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-chlorobenzonitrile.

Caption: Dehydration of this compound to 3-chlorobenzonitrile.

Hofmann Rearrangement: Synthesis of 3-Chloroaniline

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[9] This reaction provides a synthetic route to 3-chloroaniline from this compound. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.

The standard conditions for the Hofmann rearrangement involve treating the amide with bromine in an aqueous solution of a strong base like sodium hydroxide. The electron-withdrawing nature of the chlorine atom in this compound is expected to decrease the rate of the rearrangement compared to unsubstituted benzamide.[10]

Table 4: Hofmann Rearrangement of this compound

| Reagents | Intermediate | Product | Typical Conditions |

| Br₂, NaOH, H₂O | 3-Chlorophenyl isocyanate | 3-Chloroaniline | Heating |

Experimental Protocol: Hofmann Rearrangement of this compound (General Procedure)[11]

-

Preparation of Hypobromite Solution: In a flask cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

-

Reaction with Amide: Add this compound to the cold sodium hypobromite solution and stir until the amide dissolves.

-

Rearrangement: Slowly warm the reaction mixture. The rearrangement to the isocyanate and subsequent hydrolysis to the amine will occur. The reaction progress can be monitored by TLC.

-

Workup: Once the reaction is complete, cool the mixture and extract the 3-chloroaniline with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude 3-chloroaniline can be purified by distillation or column chromatography.

Caption: Key steps in the Hofmann rearrangement of this compound.

Conclusion

The amide group of this compound is a versatile functional handle that allows for its conversion into a carboxylic acid, an amine, a nitrile, or a rearranged amine with one fewer carbon atom. Each of these transformations provides access to key intermediates for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of the reaction conditions and mechanisms associated with the hydrolysis, reduction, dehydration, and Hofmann rearrangement of this compound empowers chemists to strategically incorporate this building block into their synthetic designs. While specific quantitative data for every reaction of this compound may require further empirical investigation, the established reactivity patterns of amides provide a robust framework for predicting and achieving the desired chemical transformations.

References

- 1. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Ch20: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. TCI Practical Example: Dehydration Reaction of an Amide by Using Cyanuric Chloride | TCI EUROPE N.V. [tcichemicals.com]

- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. Hofman rearrangement | PPTX [slideshare.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Analytical Methods for the Characterization of 3-Chlorobenzamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzamide is a chemical compound with applications in various research and development sectors, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate and comprehensive characterization of this compound is crucial to ensure its identity, purity, and stability. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of modern analytical techniques. The methodologies cover chromatographic, spectroscopic, and thermal analysis to provide a holistic understanding of the molecule's properties.

Chromatographic Analysis: Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of the compound from related substances and impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for the quantitative analysis of this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may be optimized to achieve a suitable retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Expected Results:

A sharp, symmetrical peak should be observed for this compound. The retention time can be used for identification, and the peak area for quantification. The method should be validated for linearity, accuracy, and precision as per regulatory guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization may be necessary to improve its volatility and chromatographic performance.[1]

Experimental Protocol:

-

Derivatization (Silylation):

-

To 1 mg of this compound in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool the sample to room temperature before injection.

-

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50-400 m/z.

Expected Results:

The mass spectrum obtained can be used to confirm the identity of this compound by comparing it with a reference spectrum or by analyzing the fragmentation pattern.

Quantitative Data Summary: Chromatographic Methods

| Parameter | HPLC | GC-MS (after derivatization) |

| Retention Time | Dependent on specific method conditions | Dependent on specific method conditions |

| Detection | UV Absorbance | Mass-to-charge ratio (m/z) |

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[1]

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Expected Results:

The chemical shifts and coupling constants in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum should be consistent with the structure of this compound.

Quantitative Data Summary: NMR Spectroscopy (in DMSO-d₆)

| Nucleus | Chemical Shift (ppm) |

| ¹H | ~8.16, 7.96, 7.88, 7.62, 7.60, 7.52[2] |

| ¹³C | ~166.5, 133.8, 133.4, 133.1, 131.3, 129.3, 128.4 (Data for 3-Chlorobenzoic acid, expected to be similar)[3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[1]

Experimental Protocol:

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of this compound with dry potassium bromide (KBr) powder and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Measurement Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Expected Results:

The IR spectrum will show characteristic absorption bands for the functional groups in this compound.

Quantitative Data Summary: Key FTIR Absorption Bands

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (amide) | 3400-3200 |

| C=O Stretch (amide) | 1680-1630 |

| C-N Stretch (amide) | 1400-1200 |

| C-Cl Stretch | 800-600 |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Bending | 1600-1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[4][5]

Experimental Protocol:

-

Instrumentation: A mass spectrometer, which can be coupled to a GC or LC system, or used with a direct infusion probe.

-

Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

-